molecular formula C20H24O4 B033027 rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol CAS No. 130008-79-6

rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

Cat. No. B033027
M. Wt: 328.4 g/mol
InChI Key: QDDILOVMGWUNGD-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol (also known as Rel-4-BDBM) is a synthetic compound belonging to the family of benzodioxoles. It is a lipophilic compound with a molecular weight of 330.4 g/mol and is composed of two phenol rings, a benzodioxole ring, and two methylbutyl groups. Rel-4-BDBM has been studied extensively for its potential applications in various scientific research fields.

Scientific Research Applications

Structural and Chemical Analysis

  • Identification of New Compounds

    The compound has been identified in the structural analysis of new norlignans and lignanamides from plants like Peperomia tetraphylla. These studies are crucial for expanding our knowledge of plant-derived chemical compounds (Li, Tong, & Huang, 2012).

  • Crystallographic Studies

    Crystal structure analysis of similar compounds provides insights into their molecular configuration, which is essential for understanding their potential applications in fields like medicinal chemistry (Song, Billodeaux, Fronczek, & Fischer, 2001).

Biological and Pharmacological Research

  • Cytotoxicity Assessments

    Compounds with structural similarities have been tested for cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research (Li, Tong, & Huang, 2012).

  • Reproductive Impact Studies

    Related compounds have been studied for their effects on reproduction in insect species, which can have implications for pest control and ecological studies (Chang, Bořkovec, & Demilo, 1980).

  • Monoamine Neurotransmission Effects

    Research on compounds with similar chemical structures has been conducted to understand their impact on monoamine neurotransmission in the brain, relevant to neurological and psychiatric disorders (Nagai, Nonaka, Satoh Hisashi Kamimura, 2007).

Chemical Synthesis and Modifications

  • Novel Synthesis Approaches

    The compound has been involved in studies focusing on new synthetic routes and chemical modifications, which are vital for the development of new drugs and materials (Jayaraj & Desikan, 2020).

  • Derivatization for Analytical Techniques

    Similar compounds have been used in the development of sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, demonstrating applications in analytical chemistry (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Environmental and Agricultural Applications

  • Insect Attractants

    Research on similar methoxyphenols has explored their use as attractants for agricultural pests, providing insights into environmentally friendly pest management strategies (McGovern & Ladd, 1988).

  • Phytochemical Studies

    Isolation of new phenolic compounds from plants, including those structurally related to the specified compound, contributes to our understanding of plant biochemistry and potential pharmacological agents (Uddin et al., 2013).

properties

IUPAC Name

4-[(2R,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDILOVMGWUNGD-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 2
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 3
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 4
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 5
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 6
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

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